Boc-Thr(Fmoc-Val)-OH
Overview
Description
“Boc-Thr(Fmoc-Val)-OH” is a chemical compound used in peptide synthesis . It is a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular formula of “Boc-Thr(Fmoc-Val)-OH” is C29H36N2O8 . Its molecular weight is 540.61 .Physical And Chemical Properties Analysis
“Boc-Thr(Fmoc-Val)-OH” is a solid compound . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Peptides are gaining considerable attention as potential drugs. The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
In the context of peptide synthesis, “Boc-Thr(Fmoc-Val)-OH” would likely be used as a building block to construct a larger peptide chain. The specific methods of application or experimental procedures would depend on the peptide being synthesized, but generally, this would involve coupling the carboxyl group of “Boc-Thr(Fmoc-Val)-OH” to the amino group of another amino acid or peptide, followed by deprotection of the Fmoc group to expose a new amino group for further coupling reactions .
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Drug Development
- Peptides are gaining considerable attention as potential drugs . The Fmoc/tBu solid-phase synthesis, which would use “Boc-Thr(Fmoc-Val)-OH” as a building block, is the method of choice for the synthesis of these molecules in both research and industrial settings .
- The specific application would depend on the peptide being synthesized, but it could include the development of new therapeutic agents for various diseases .
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Green Chemistry
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Large-Scale Peptide Synthesis
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Drug Development
- Peptides are gaining considerable attention as potential drugs . The Fmoc/tBu solid-phase synthesis, which would use “Boc-Thr(Fmoc-Val)-OH” as a building block, is the method of choice for the synthesis of these molecules in both research and industrial settings .
- The specific application would depend on the peptide being synthesized, but it could include the development of new therapeutic agents for various diseases .
-
Green Chemistry
Safety And Hazards
properties
IUPAC Name |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O8/c1-16(2)23(26(34)38-17(3)24(25(32)33)31-28(36)39-29(4,5)6)30-27(35)37-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,15H2,1-6H3,(H,30,35)(H,31,36)(H,32,33)/t17-,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMYXFZGGHKJMR-CQLNOVPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Thr(Fmoc-Val)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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